molecular formula C20H19ClN2O3S B3662425 2-chloro-5-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid

2-chloro-5-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid

Cat. No.: B3662425
M. Wt: 402.9 g/mol
InChI Key: FUHQLISVIFZMIG-BJMVGYQFSA-N
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Description

The compound “2-chloro-5-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid” is a complex organic molecule. It has a molecular formula of C20H19ClN2O3S . Unfortunately, there is limited information available about this specific compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically discussed in the context of drug molecules. As of now, there is no available information on the biological activity or mechanism of action of this specific compound .

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, structure, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and potentially even biological testing to assess its activity .

Properties

IUPAC Name

2-chloro-5-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-12(2)14-6-3-13(4-7-14)5-10-18(24)23-20(27)22-15-8-9-17(21)16(11-15)19(25)26/h3-12H,1-2H3,(H,25,26)(H2,22,23,24,27)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHQLISVIFZMIG-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-5-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid
Reactant of Route 2
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2-chloro-5-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid
Reactant of Route 3
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2-chloro-5-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid
Reactant of Route 4
2-chloro-5-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid
Reactant of Route 5
2-chloro-5-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid
Reactant of Route 6
2-chloro-5-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid

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